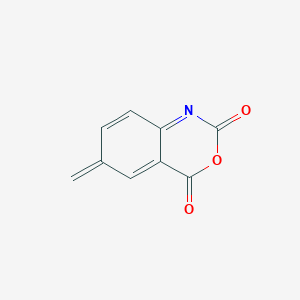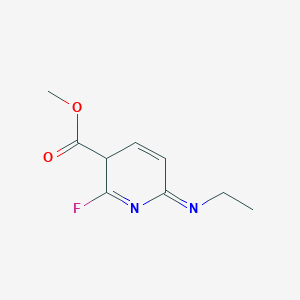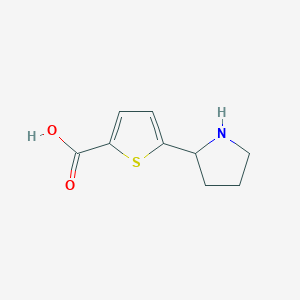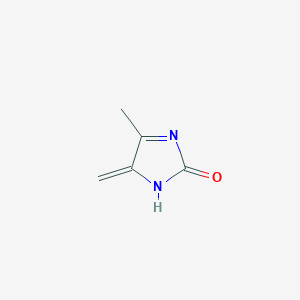
2-Thiono-6-methyltetrahydropyrimidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-METHYL-3H-PYRIMIDINE-2-THIONE is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their wide range of biological activities. The presence of a thione group (C=S) in the 2-position of the pyrimidine ring makes this compound particularly interesting for various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-METHYL-3H-PYRIMIDINE-2-THIONE typically involves the cyclization of chalcones with thiourea in the presence of a base such as sodium hydroxide. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired pyrimidine-thione compound .
Industrial Production Methods: Industrial production methods for 4-METHYL-3H-PYRIMIDINE-2-THIONE often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 4-METHYL-3H-PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The methyl group at the 4-position can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-METHYL-3H-PYRIMIDINE-2-THIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-METHYL-3H-PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with DNA and RNA, affecting gene expression and cellular functions .
Comparación Con Compuestos Similares
2-MERCAPTOPYRIMIDINE: Similar structure but with a thiol group instead of a thione group.
4-METHYL-2-THIOURACIL: Contains a similar thione group but in a different heterocyclic ring.
THIOXANTHONE: Another thione-containing heterocycle but with a different core structure
Uniqueness: 4-METHYL-3H-PYRIMIDINE-2-THIONE is unique due to its specific substitution pattern and the presence of both a methyl group and a thione group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C5H10N2S |
|---|---|
Peso molecular |
130.21 g/mol |
Nombre IUPAC |
4-methyl-1,3-diazinane-2-thione |
InChI |
InChI=1S/C5H10N2S/c1-4-2-3-6-5(8)7-4/h4H,2-3H2,1H3,(H2,6,7,8) |
Clave InChI |
XNNIDXFRCYZKDF-UHFFFAOYSA-N |
SMILES canónico |
CC1CCNC(=S)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone](/img/structure/B12358465.png)
![8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12358470.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]-piperazine,dihydrochloride](/img/structure/B12358479.png)




![N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide](/img/structure/B12358510.png)

![4-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B12358524.png)
![4-[(3,4-Dimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B12358532.png)


